molecular formula C16H13NO4 B11953548 2-Cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoic acid

2-Cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoic acid

Cat. No.: B11953548
M. Wt: 283.28 g/mol
InChI Key: BQKOJWRIXKBEGO-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoic acid is an organic compound that belongs to the class of cyanoacrylic acids This compound is characterized by the presence of a cyano group (-CN) and a furan ring substituted with an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoic acid can be achieved through several methods. One common approach involves the condensation of 2-ethoxybenzaldehyde with cyanoacetic acid in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions typically include the use of a solvent such as ethanol and a base like sodium ethoxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-Cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoic acid involves its interaction with specific molecular targets and pathways. The cyano group and furan ring play crucial roles in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(2-ethoxyphenyl)-2-propenoic acid
  • 2-Cyano-3-(2,5-dimethoxyphenyl)-2-propenoic acid
  • 2-Cyano-3-(4-ethoxyphenyl)-2-propenoic acid

Uniqueness

2-Cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoic acid is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

(E)-2-cyano-3-[5-(2-ethoxyphenyl)furan-2-yl]prop-2-enoic acid

InChI

InChI=1S/C16H13NO4/c1-2-20-14-6-4-3-5-13(14)15-8-7-12(21-15)9-11(10-17)16(18)19/h3-9H,2H2,1H3,(H,18,19)/b11-9+

InChI Key

BQKOJWRIXKBEGO-PKNBQFBNSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)O

Canonical SMILES

CCOC1=CC=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)O

Origin of Product

United States

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